N-Type Calcium Channel Blockade: Enabling IC₅₀ of 0.7 μM vs. >10 μM for Unsubstituted Phenyl Analogue
In the 4-piperidinylaniline series, the final drug compound 26 incorporating the 3,3-dimethylbutyl moiety achieved an IC₅₀ of 0.7 μM against N-type calcium channels in the IMR32 human neuroblastoma cell assay. In contrast, the unsubstituted phenyl analogue (lacking the 3,3-dimethylbutyl group) showed no meaningful potency (IC₅₀ >10 μM) [1]. This >14-fold improvement demonstrates that the 3,3-dimethylbutyl group is a critical pharmacophore for N-type calcium channel blockade.
| Evidence Dimension | N-type calcium channel blockade potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 μM (compound 26 incorporating the 4-(3,3-dimethylbutyl)phenyl moiety) |
| Comparator Or Baseline | IC₅₀ >10 μM (unsubstituted phenyl analogue, compound 1 in Hu et al.) |
| Quantified Difference | >14-fold improvement in potency |
| Conditions | IMR32 human neuroblastoma cell assay, functional block of N-type voltage-sensitive calcium channels |
Why This Matters
This >14-fold potency advantage, measured in a disease-relevant human cell assay, directly demonstrates that the 3,3-dimethylbutyl group is not interchangeable with simpler phenyl or alkyl substituents for any laboratory replicating lead compound 26.
- [1] Hu, L.-Y. et al. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca2+ channel blocker with oral activity for analgesia. Bioorg. Med. Chem. 2000, 8 (6), 1203–1212. DOI: 10.1016/S0968-0896(00)00077-8. View Source
